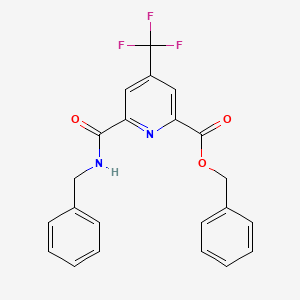

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a versatile chemical compound with a unique structure that includes a trifluoromethyl group, a benzylamino group, and a pyridinecarboxylate moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The specific industrial processes may vary depending on the desired application and the scale of production.

化学反应分析

Types of Reactions

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds related to benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that certain benzamide derivatives showed potent inhibition of RET kinase activity, which is crucial for the treatment of various cancers .

| Compound | Activity | Reference |

|---|---|---|

| This compound | RET kinase inhibition | |

| Related benzamide derivatives | Antitumor effects |

Inhibition of Fatty Acid-Binding Proteins

Another significant application involves the inhibition of human adipocyte fatty acid-binding protein (A-FABP). Compounds based on the trifluoromethyl pyrimidine scaffold have shown promising results in selectively inhibiting A-FABP, which is linked to obesity and metabolic syndrome . The modification of substituents on the pyrimidine ring was crucial for enhancing biological activity.

Pest Control

The compound has also been evaluated for its potential in pest control, particularly against invertebrate pests affecting crops such as sugarcane and citrus plants. A patent describes a method that involves applying this compound to plants to effectively manage pest populations . This application leverages the compound's chemical properties to disrupt pest life cycles.

| Application | Target Pests | Crops |

|---|---|---|

| Pest control using this compound | Invertebrate pests | Sugarcane, citrus |

Clinical Evaluation of Antitumor Effects

A clinical study involving patients treated with benzamide derivatives highlighted significant antitumor effects, with some patients showing prolonged survival rates. This underscores the potential of this compound as a therapeutic agent in oncology .

Efficacy in Pest Management

Field trials have demonstrated the efficacy of this compound in reducing pest populations in agricultural settings, leading to improved crop yields and reduced pesticide usage. The results from these trials indicate a promising avenue for sustainable agricultural practices .

作用机制

The mechanism of action of benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzylamino group contributes to its binding affinity with target molecules, while the pyridinecarboxylate moiety facilitates its incorporation into larger molecular structures.

相似化合物的比较

Similar Compounds

Similar compounds include other pyridinecarboxylate derivatives and trifluoromethyl-substituted compounds. Examples include:

- Benzyl 6-[(methylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate

- Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate

Uniqueness

What sets benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with target molecules.

生物活性

Benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzylcarbamoyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors for various enzymes and receptors, including:

- Acetylcholinesterase (AChE) : Compounds in this class have shown significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease .

- PPAR Agonism : Some derivatives exhibit activity as peroxisome proliferator-activated receptor (PPAR) agonists, influencing lipid metabolism and glucose homeostasis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | IC50 Value | Reference |

|---|---|---|

| AChE Inhibition | 7.5 nM (most active) | |

| PPAR-α Agonism | Effective at 10 mg/kg | |

| Antioxidant Activity | TEAC = 1.33 |

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound showed neuroprotective effects by inhibiting AChE, leading to increased acetylcholine levels in the brain. This suggests potential applications in treating cognitive disorders .

- Metabolic Regulation : In vivo studies indicated that administration of related compounds resulted in significant reductions in triglycerides and glucose levels, similar to established PPAR agonists like pioglitazone. This positions the compound as a candidate for metabolic disorder therapies .

- Antioxidant Properties : The antioxidant capacity was evaluated using the Trolox equivalent antioxidant capacity (TEAC) assay, revealing that the compound exhibits strong radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .

属性

IUPAC Name |

benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O3/c23-22(24,25)17-11-18(20(28)26-13-15-7-3-1-4-8-15)27-19(12-17)21(29)30-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFVEOICZVGCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。